

1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde molecular structure and weight.

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Compound of Interest

Compound Name: 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B061418

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An In-depth Technical Guide to 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde

This technical guide provides a comprehensive overview of the molecular structure, properties, and a representative synthesis protocol for **1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde**. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Properties

1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde is an aromatic heterocyclic compound. Its structure is characterized by a pyrrole ring substituted at the nitrogen atom with a 3,5-dichlorophenyl group and a carbaldehyde (formyl) group at the 2-position of the pyrrole ring.

Below is a visualization of the molecular structure generated using the DOT language.

Molecular structure of the target compound.

Quantitative Molecular Data

The key molecular properties of **1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde** are summarized in the table below for easy reference.

Property	Value
IUPAC Name	1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde
CAS Number	175136-79-5
Molecular Formula	C ₁₁ H ₇ Cl ₂ NO
Molecular Weight	240.09 g/mol
Predicted Boiling Point	384.3 ± 37.0 °C
Predicted Density	1.33 ± 0.1 g/cm ³

Representative Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of **1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde** is not readily available in peer-reviewed literature, a common and effective method for the preparation of N-aryl-pyrrole-2-carbaldehydes is through the ring transformation of N-aryl-2-furfurylamines or via the Vilsmeier-Haack reaction. Below is a representative protocol adapted from general procedures for similar compounds.

Vilsmeier-Haack Formylation of 1-(3,5-dichlorophenyl)-1H-pyrrole

This protocol outlines the formylation of the corresponding N-substituted pyrrole. The synthesis of the precursor, 1-(3,5-dichlorophenyl)-1H-pyrrole, would typically be achieved through a Paal-Knorr pyrrole synthesis from 2,5-dimethoxytetrahydrofuran and 3,5-dichloroaniline.

Materials:

- 1-(3,5-dichlorophenyl)-1H-pyrrole
- Phosphorus oxychloride (POCl₃)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM), anhydrous

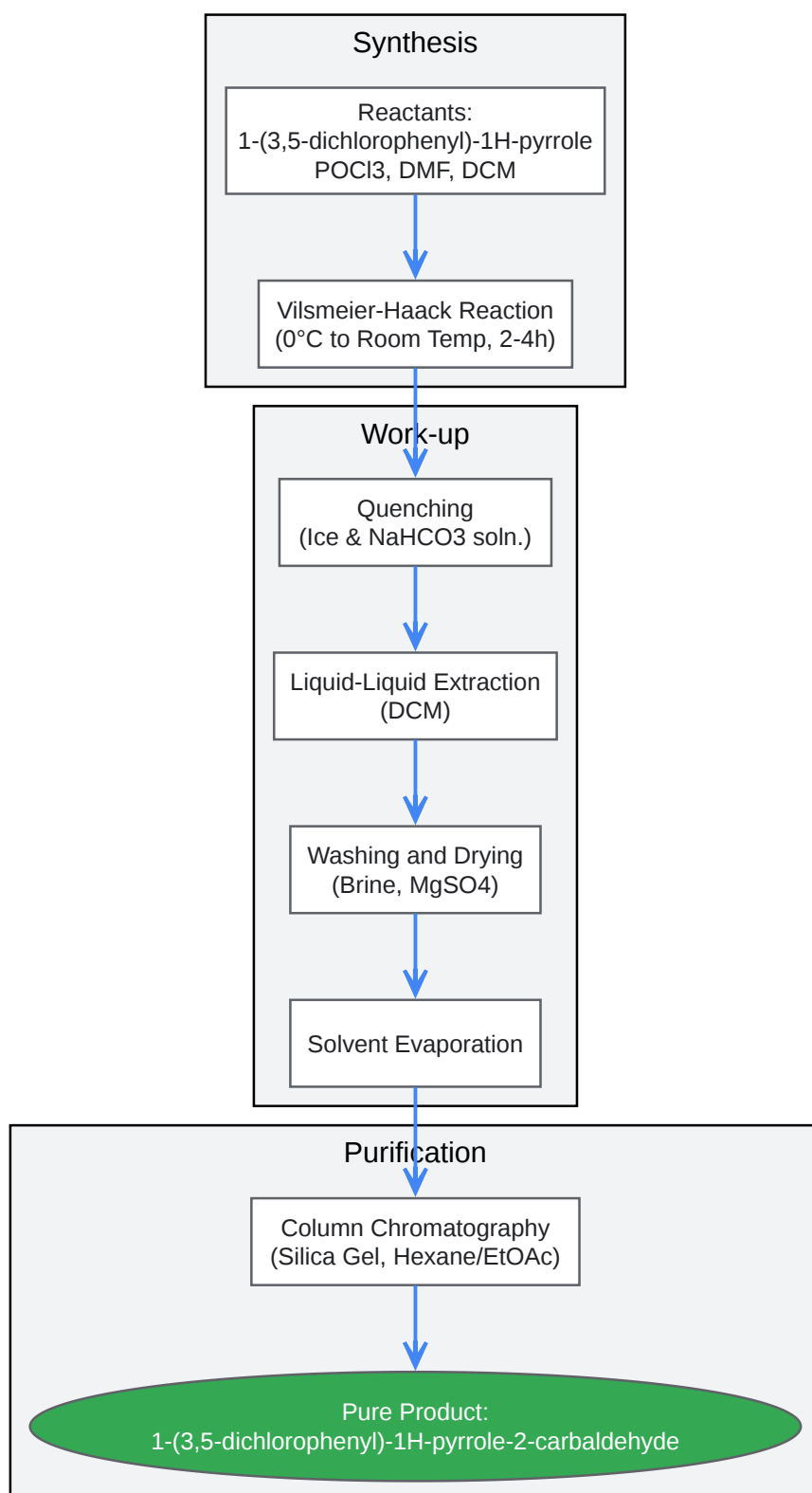
- Saturated aqueous sodium bicarbonate solution (NaHCO_3)
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Ethyl acetate
- Hexane

Procedure:

- In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, N,N-dimethylformamide (1.2 equivalents) is dissolved in anhydrous dichloromethane.
- The flask is cooled to 0 °C in an ice bath.
- Phosphorus oxychloride (1.2 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is observed.
- After the addition is complete, the mixture is stirred at 0 °C for an additional 30 minutes.
- A solution of 1-(3,5-dichlorophenyl)-1H-pyrrole (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture.
- The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
- The reaction mixture is then carefully poured into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.
- The mixture is stirred vigorously until the evolution of gas ceases and the pH is neutral or slightly basic.
- The organic layer is separated, and the aqueous layer is extracted three times with dichloromethane.

- The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield the pure **1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde**.

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.



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General workflow for the synthesis and purification.

Potential Applications and Biological Activity

The pyrrole ring is a prominent scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities. Pyrrole-2-carbaldehyde derivatives, in particular, serve as versatile intermediates for the synthesis of more complex molecules.

While specific biological studies on **1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde** are limited, related dichlorophenyl-pyrrole structures have been investigated for various therapeutic applications. The substitution pattern on the phenyl ring, as well as the functional groups on the pyrrole moiety, can significantly influence the biological activity. Generally, compounds containing the pyrrole nucleus have shown potential as:

- **Anticancer agents:** Various substituted pyrroles have demonstrated cytotoxic activity against a range of cancer cell lines.
- **Antibacterial and antifungal agents:** The pyrrole scaffold is a key component of several antimicrobial compounds.
- **Anti-inflammatory agents:** Certain pyrrole derivatives have been shown to inhibit inflammatory pathways.

The presence of the dichloro-substituted phenyl ring in **1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde** suggests that it could be a candidate for screening in these and other therapeutic areas. The carbaldehyde group provides a reactive handle for further chemical modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. Researchers in drug discovery may find this compound to be a valuable building block for developing novel therapeutic agents.

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